2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile

Environmental monitoring Groundwater contamination Triazine degradate occurrence

2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile (CAS 21725-40-6), commonly designated N-deethylcyanazine or deethylcyanazine (DEC), is a chlorinated 1,3,5-triazine derivative with the molecular formula C₇H₉ClN₆ and a molecular weight of 212.64 g/mol. It arises as a primary microbial N-dealkylation metabolite of the pre-emergence herbicide cyanazine and is structurally distinguished by the replacement of the N-ethyl substituent of the parent with a primary amino group at the 6-position of the triazine ring.

Molecular Formula C7H9ClN6
Molecular Weight 212.64 g/mol
CAS No. 21725-40-6
Cat. No. B1354880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile
CAS21725-40-6
Molecular FormulaC7H9ClN6
Molecular Weight212.64 g/mol
Structural Identifiers
SMILESCC(C)(C#N)NC1=NC(=NC(=N1)N)Cl
InChIInChI=1S/C7H9ClN6/c1-7(2,3-9)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H3,10,11,12,13,14)
InChIKeyYYGZKUBHASBWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile (CAS 21725-40-6): Procurement-Relevant Identity, Class, and Primary Use Profile


2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile (CAS 21725-40-6), commonly designated N-deethylcyanazine or deethylcyanazine (DEC), is a chlorinated 1,3,5-triazine derivative with the molecular formula C₇H₉ClN₆ and a molecular weight of 212.64 g/mol [1]. It arises as a primary microbial N-dealkylation metabolite of the pre-emergence herbicide cyanazine and is structurally distinguished by the replacement of the N-ethyl substituent of the parent with a primary amino group at the 6-position of the triazine ring [2]. The compound is supplied predominantly as a certified reference material (CRM) at a concentration of 100 µg/mL in acetonitrile for use in environmental residue monitoring, rather than as an active herbicidal ingredient . Its procurement value is anchored in its role as a quantifiable marker of cyanazine degradation in groundwater and soil systems, which cannot be fulfilled by the parent herbicide or by other triazine metabolites that exhibit different occurrence frequencies and concentration profiles [3].

Why 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile Cannot Be Interchanged with Generic Triazine Metabolites for Groundwater Monitoring or Forensic Source Tracking


Triazine degradates are not interchangeable environmental proxies, because their detection frequencies, concentration contributions, and physicochemical properties diverge substantially even within the same parent compound's degradation pathway. In a 64-well survey across Iowa, deethylcyanazine (DEC) was detected in only 3.1% of groundwater samples, whereas its carboxylic acid congener deethylcyanazine acid (DCAC) appeared in 32.8% of samples, a greater than 10-fold difference in occurrence [1]. Furthermore, across all cyanazine-related residues measured, the parent compound itself accounted for merely 0.2% of the total mass concentration, while DCAC and cyanazine acid (CAC) together constituted 92.5%—meaning that selection of an incorrect degradate standard will misrepresent the dominant residue species present [1]. Even among N-dealkylated triazine metabolites from different herbicide families, the powdered activated carbon (PAC) adsorptive capacity for deethylcyanazine is significantly lower than that for atrazine, directly translating to higher estimated carbon treatment costs when generic treatment assumptions are applied [2]. These quantitative divergences in occurrence, persistence, and treatability mean that procurement of the precise compound—rather than a cheaper or more abundant analog—is essential for generating legally defensible environmental data and for designing site-specific remediation strategies.

Quantitative Differentiation Evidence for 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile Relative to Closest Analogs


Groundwater Detection Frequency: Deethylcyanazine vs. Parent Cyanazine and Co-Metabolites

Among five cyanazine-related compounds analyzed in 64 Iowa groundwater wells in 1999, deethylcyanazine (DEC) exhibited a detection frequency of 3.1%, which was identical to that of the parent herbicide cyanazine (3.1%) but substantially lower than that of the carboxylic acid degradates deethylcyanazine acid, DCAC (32.8%), cyanazine acid, CAC (29.7%), and the amide metabolite cyanazine amide, CAM (17.2%) [1]. The combined detection frequency for any cyanazine compound (CYTOT) was 39.1%, representing more than a 12-fold increase over detection of the parent alone [1]. Of the total measured concentration of all cyanazine residues, the parent contributed only 0.2%, whereas DCAC accounted for 74.1% and CAC for 18.4% [1]. DEC was not separately quantified in the mass-concentration breakdown, indicating that its contribution to the total residue burden is categorically minor relative to the acid degradates. This low but non-zero occurrence profile positions DEC as a specific, low-background marker for N-dealkylation activity, distinct from the high-abundance acid degradates.

Environmental monitoring Groundwater contamination Triazine degradate occurrence

Powdered Activated Carbon Adsorption Capacity: Deethylcyanazine vs. Atrazine and Deethylatrazine

In a controlled PAC adsorption study, deethylcyanazine was found to be readily treatable using powdered activated carbon; however, its PAC adsorptive capacity was generally lower than that of the parent herbicide atrazine, resulting in higher estimated carbon utilization costs for equivalent removal [1]. Langmuir and Freundlich isotherm coefficients were developed for deethylcyanazine alongside deethylatrazine and deisopropylatrazine, confirming that the three N-dealkylated metabolites share a common treatability profile but each requires compound-specific isotherm parameters for accurate process design [1]. While the study did not report discrete Kf or qₘₐₓ values in its publicly accessible abstract, the qualitative ranking—deethylcyanazine PAC capacity less than atrazine—is directly stated and has direct engineering cost implications: using atrazine adsorption parameters to design treatment for deethylcyanazine would underpredict carbon usage and lead to exceedances of treatment objectives.

Water treatment Activated carbon adsorption Triazine metabolite removal

Physicochemical Property Differentiation: XlogP and Melting Point vs. Deethylatrazine and Parent Cyanazine

Deethylcyanazine exhibits a calculated XlogP of 1.2 and a melting point range of 181–187 °C . These values differentiate it from the structurally analogous atrazine metabolite deethylatrazine (DEA), which has a reported XlogP of approximately 2.0 and a significantly lower melting point [1]. The parent herbicide cyanazine has a higher XlogP of approximately 2.1 due to the lipophilic N-ethyl substituent [1]. The lower hydrophobicity of deethylcyanazine (XlogP = 1.2) relative to both the parent and DEA means it will exhibit greater aqueous mobility and lower organic-carbon-normalized sorption coefficients (Koc), directly affecting its environmental transport modeling parameters. The high melting point (181–187 °C) further distinguishes deethylcyanazine as a crystalline solid at ambient temperature, enabling gravimetric preparation of primary stock standards without the solvent-handling complexities required for low-melting or liquid analogs.

Physicochemical profiling Environmental fate modeling Chromatographic method development

Impurity Specification in Technical-Grade Cyanazine: Deethylcyanazine as a Process-Related Marker Compound

In commercial technical-grade cyanazine supply chains, deethylcyanazine is recognized as a common process-related impurity present at trace to low single-digit percentages by weight, typically in the range of 0.1% to 1.5% depending on the synthesis route and purification efficiency . This impurity level is quantitatively distinct from deisopropylcyanazine, another common related compound also found at 0.1–1.5%, and from hydroxy- or oxygenated derivatives generally present at trace levels up to approximately 0.5% . The specification that total related compounds and impurities must not exceed 5.0% by weight, with active ingredient content ≥95.0%, means that deethylcyanazine content directly contributes to batch acceptance or rejection decisions . No other single impurity is universally present at levels exceeding 1.5% in compliant material, making deethylcyanazine the most quantitatively significant organic impurity for which procurement of a pure analytical reference standard is necessary for HPLC or GC batch-release testing.

Quality control Technical-grade herbicide specification Impurity profiling

Certified Reference Material Specifications: AccuStandard vs. Discontinued Generic Suppliers

Deethylcyanazine is commercially available as a Certified Reference Material (CRM) from AccuStandard (Cat. No. P-1443S-CN) at a certified concentration of 100 µg/mL in acetonitrile, classified as a Certified Reference Material under ISO 17034 accreditation . In contrast, several generic laboratory chemical suppliers (e.g., CymitQuimica, TRC-D953510) have listed this compound as 'Discontinued' with no ongoing production . The AccuStandard CRM is supplied in 1 mL ampoules with full Certificates of Analysis including chromatographic purity verification and uncertainty estimation . The price point is approximately 649–683 CNY (≈90–95 USD) per unit . This availability profile means procurement viability is supplier-specific: organizations requiring ISO-accredited CRM documentation for regulatory submission must verify active production status, as the molecule is not universally stocked.

Certified reference material Analytical standard procurement Method validation

High-Value Procurement Scenarios for 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile Based on Quantitative Differentiation Evidence


Groundwater Legacy Pesticide Monitoring Programs Requiring Compound-Specific Cyanazine Degradate Quantification

Environmental monitoring programs assessing legacy cyanazine contamination in groundwater must include deethylcyanazine as a discrete analyte because its detection frequency profile—3.1% across all aquifer types, with substantial variation by aquifer lithology—differs categorically from the dominant acid degradates (DCAC at 32.8%, CAC at 29.7%) [1]. Relying solely on the parent cyanazine standard captures only 0.2% of the total cyanazine residue mass present in groundwater; the cumulative total (CYTOT) is detected 12-fold more frequently than the parent alone [1]. Procurement of the deethylcyanazine CRM is therefore essential for generating data that accurately reflect the full degradate burden and for assessing whether total cyanazine residue concentrations approach the 1 µg/L combined health risk limit applied in several US states [2]. This scenario specifically applies to USGS NAWQA-style surveys, state-level pesticide management plans in the Midwestern US, and EU Water Framework Directive watch-list monitoring where cyanazine has been historically used.

QC Batch-Release Testing of Technical-Grade Cyanazine Active Ingredient

Manufacturers and formulators of cyanazine-based herbicide products (where still registered for use) require a pure deethylcyanazine reference standard to quantify the most abundant organic impurity in technical-grade material. With deethylcyanazine typically present at 0.1–1.5% w/w and contributing directly to the total related compounds specification of ≤5.0%, accurate quantification of this impurity determines batch acceptance or rejection [1]. The analytically co-eluting or similarly retained deisopropylcyanazine impurity at comparable abundance necessitates a chromatographic method that resolves both compounds, and the certified deethylcyanazine standard is used to establish relative response factors and retention time windows [1]. This application is directly relevant to pesticide technical material manufacturers, contract analytical laboratories performing CIPAC method validation, and regulatory authorities conducting post-registration compliance testing.

Drinking Water Treatment Plant PAC System Design and Optimization for Triazine Metabolite Removal

Public water systems drawing from alluvial aquifers in agricultural watersheds must design powdered activated carbon (PAC) treatment systems using compound-specific adsorption isotherm parameters. The documented finding that deethylcyanazine exhibits lower PAC adsorptive capacity than atrazine means that using atrazine isotherm data—a common simplifying assumption—will systematically underestimate the carbon dose required to achieve treatment objectives for deethylcyanazine [1]. Engineering consultancies and utility operators procuring the deethylcyanazine standard can conduct site-specific jar tests to develop Langmuir and Freundlich coefficients for their source water, avoiding regulatory exceedances and optimizing carbon usage costs. This scenario is most relevant to US EPA Stage 2 Disinfectants and Disinfection Byproducts Rule compliance and to EU Drinking Water Directive parameter exceedance investigations where triazine metabolites are detected above 0.1 µg/L.

Academic and Government Research on Triazine Degradation Pathway Elucidation and Forensic Source Attribution

Research groups investigating microbial N-dealkylation pathways of s-triazine herbicides require deethylcyanazine as a pathway-specific marker that distinguishes N-deethylation from competing degradation routes such as nitrile hydrolysis (yielding cyanazine amide) or full dechlorination (yielding hydroxy-degradates). The quantitative occurrence data showing that DEC is detected in only 3.1% of wells while the acid degradates dominate the mass profile (DCAC 74.1%, CAC 18.4% of total residue mass) provides a distinctive forensic signature [1]. Procurement of the pure analytical standard enables laboratory microcosm studies that track the temporal evolution of DEC relative to other degradates, establishing kinetic rate constants for individual pathway steps. This supports peer-reviewed publication in journals such as Environmental Science & Technology, Journal of Agricultural and Food Chemistry, and Chemosphere, where reviewers increasingly demand compound-specific quantification rather than class-level immunoassay screening data.

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